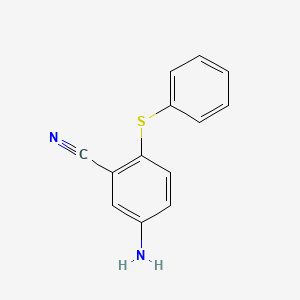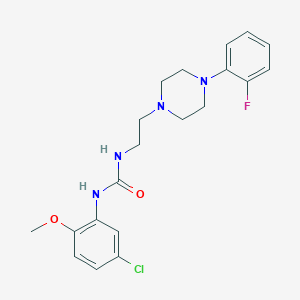
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a fluorinated phenylpiperazine moiety, and a urea linkage. The combination of these functional groups imparts specific chemical and biological properties to the compound.
准备方法
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the intermediate compounds, followed by their coupling to form the final product. Common synthetic steps include:
Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.
Substitution Reactions: The amine intermediate undergoes substitution reactions to introduce the methoxy and chloro groups.
Coupling Reactions: The final step involves coupling the substituted aromatic amine with a piperazine derivative and urea to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)urea: This compound has a chlorinated phenylpiperazine moiety instead of a fluorinated one, which may result in different chemical and biological properties.
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)urea: The presence of a brominated phenylpiperazine moiety can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O2/c1-28-19-7-6-15(21)14-17(19)24-20(27)23-8-9-25-10-12-26(13-11-25)18-5-3-2-4-16(18)22/h2-7,14H,8-13H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLCRLWOEAZGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2733904.png)
![N-{[4-(4-bromophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2733905.png)
![N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2733906.png)
![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)
![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2733909.png)
![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)
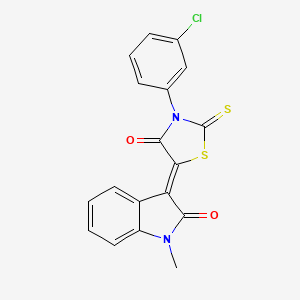
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)
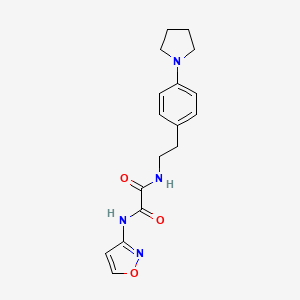

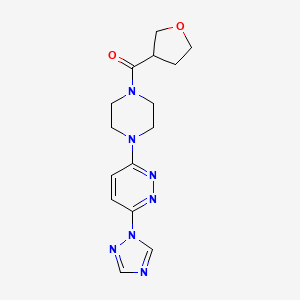
![N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2733920.png)

